molecular formula C19H14N2O4 B11492865 4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11492865
M. Wt: 334.3 g/mol
InChI Key: MHTSSZVQHXLHKU-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound that features a unique combination of benzodioxole, phenyl, and dihydropyrano-pyrazol moieties. This compound is of significant interest in the field of organic chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Chemical Reactions Analysis

4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium methoxide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with various molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes .

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C19H14N2O4/c22-16-9-13(12-6-7-14-15(8-12)24-10-23-14)17-18(20-21-19(17)25-16)11-4-2-1-3-5-11/h1-8,13H,9-10H2,(H,20,21)

InChI Key

MHTSSZVQHXLHKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2OC1=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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